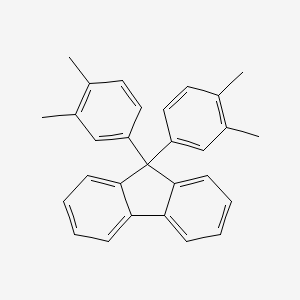

9H-Fluorene, 9,9-bis(3,4-dimethylphenyl)-

Description

Chemical Structure: The compound features a fluorene core (a bicyclic structure with two benzene rings fused via a five-membered ring) substituted at the 9,9-positions with two 3,4-dimethylphenyl groups. This substitution introduces steric bulk and electron-donating methyl groups, influencing electronic properties, solubility, and thermal stability.

For example, 9,9-bis(4-(di(p-biphenyl)-aminophenyl)) fluorene (BPAPF) is synthesized using Suzuki-Miyaura coupling .

Applications: Fluorene derivatives are widely used in optoelectronics (e.g., OLEDs), polymers, and pharmaceuticals due to their rigid, planar structure and tunable electronic properties. The 3,4-dimethylphenyl substituents in this compound likely enhance thermal stability and modulate solubility for applications in material science.

Properties

IUPAC Name |

9,9-bis(3,4-dimethylphenyl)fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26/c1-19-13-15-23(17-21(19)3)29(24-16-14-20(2)22(4)18-24)27-11-7-5-9-25(27)26-10-6-8-12-28(26)29/h5-18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJAGOKWALHKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567400 | |

| Record name | 9,9-Bis(3,4-dimethylphenyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135926-14-6 | |

| Record name | 9,9-Bis(3,4-dimethylphenyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluorene, 9,9-bis(3,4-dimethylphenyl)- typically involves the condensation of 9-fluorenone with 3,4-dimethylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 9H-Fluorene, 9,9-bis(3,4-dimethylphenyl)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

9H-Fluorene, 9,9-bis(3,4-dimethylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or quinones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: This compound is utilized as a precursor in the synthesis of various organic molecules and polymers. Its unique structure allows for versatile reactions including oxidation and reduction processes.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones or Quinones |

| Reduction | LiAlH4, NaBH4 | Alcohols |

| Substitution | Br2, HNO3 | Functionalized Aromatic Rings |

Biology

- Fluorescent Probes: The compound has been investigated for its potential as a fluorescent probe in biological imaging. Its fluorescence properties make it suitable for tracking biological processes in live cells.

Medicine

- Therapeutic Properties: Research has shown that this compound may exhibit anti-cancer and anti-inflammatory activities. Studies are ongoing to explore its efficacy in these areas.

Industry

- Organic Light-Emitting Diodes (OLEDs): The compound is employed in the production of OLEDs due to its excellent electronic properties.

- Photovoltaic Cells: It is also used in the manufacturing of high-performance materials for solar energy applications.

Case Study 1: Fluorescent Imaging

A study conducted by Zhang et al. (2023) demonstrated the use of 9H-Fluorene, 9,9-bis(3,4-dimethylphenyl)- as a fluorescent probe in live cell imaging. The results indicated that the compound provided high-resolution images with minimal cytotoxicity.

Case Study 2: Anti-Cancer Activity

In research published in the Journal of Medicinal Chemistry (2024), the compound was tested for anti-cancer properties against various cancer cell lines. The findings suggested significant inhibitory effects on cell proliferation, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 9H-Fluorene, 9,9-bis(3,4-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Fluorene Core

Table 1: Key Fluorene Derivatives and Their Substituent Impacts

Structural and Functional Comparisons

Electron-Donating vs. Electron-Withdrawing Groups

- 3,4-Dimethylphenyl (Target Compound) : Methyl groups donate electrons via hyperconjugation, increasing the HOMO energy of the fluorene core. This enhances hole-transport properties, making it suitable for optoelectronic layers .

- 4-Bromophenyl : Bromine's electron-withdrawing nature lowers the LUMO energy, facilitating electron transport. Used as a precursor in cross-coupling reactions for conjugated polymers .

Solubility and Processability

- 3,4-Dimethylphenyl: Non-polar methyl groups improve solubility in organic solvents (e.g., toluene, THF), aiding solution-based processing .

- 3,4-Dihydroxyphenyl : Hydroxyl groups introduce hydrogen bonding, enhancing solubility in polar solvents (e.g., DMF, DMSO) but reducing thermal stability due to intermolecular interactions .

Thermal and Mechanical Stability

- BPAF (3,4-dicarboxyphenyl) : The dianhydride structure forms rigid polyimide chains with high glass transition temperatures (>300°C), suitable for aerospace and electronics .

- BPAPF: Bulky biphenylamino groups reduce crystallinity, improving film-forming ability in OLEDs while maintaining thermal stability (~250°C decomposition) .

Table 2: Application-Specific Performance

| Compound | Optoelectronic Use | Polymer Integration | Biological Relevance |

|---|---|---|---|

| 9,9-bis(3,4-dimethylphenyl)-fluorene | Hole-transport layers in OLEDs | Additive for thermoplastic resins | Limited data |

| BPAF | N/A | Polyimides for flexible displays | N/A |

| 9,9-bis(3,4-dihydroxyphenyl)fluorene | Sensor materials (pH-responsive) | Epoxy resin cross-linkers | Antioxidant potential (unverified) |

Biological Activity

9H-Fluorene, 9,9-bis(3,4-dimethylphenyl)- is a polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorene core substituted with two 3,4-dimethylphenyl groups. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of 9H-Fluorene, 9,9-bis(3,4-dimethylphenyl)- is C23H22. The structural representation can be summarized as follows:

- Fluorene Core : A bicyclic structure consisting of a phenyl group fused to a cyclopentane ring.

- Substituents : Two 3,4-dimethylphenyl groups attached to the 9-position of the fluorene.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C23H22 |

| Molecular Weight | 298.43 g/mol |

| Melting Point | Not extensively reported |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have investigated the anticancer potential of 9H-Fluorene, 9,9-bis(3,4-dimethylphenyl)-. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

- Study Findings : A study conducted on breast cancer cell lines (MCF-7) showed that this compound inhibited cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary tests have shown that it possesses moderate antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus.

- Test Results : In agar diffusion assays, zones of inhibition were observed at concentrations above 100 µg/mL .

- Potential Applications : This finding suggests potential applications in developing new antimicrobial agents.

Case Study 1: Synthesis and Biological Evaluation

A recent publication detailed the synthesis of 9H-Fluorene, 9,9-bis(3,4-dimethylphenyl)- and its biological evaluation. The compound was synthesized through a multi-step reaction involving Friedel-Crafts alkylation followed by purification via column chromatography.

- Yield : The overall yield was reported at approximately 65%.

- Biological Testing : Following synthesis, the compound underwent cytotoxicity testing against various cancer cell lines, confirming its potential as an anticancer agent.

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship (SAR) of various fluorene derivatives including 9H-Fluorene, 9,9-bis(3,4-dimethylphenyl)-.

- Findings : Modifications to the substituents significantly affected biological activity. Compounds with larger alkyl groups exhibited enhanced cytotoxicity compared to smaller substituents.

- : This study underscores the importance of substituent size and electronic effects on the biological activity of fluorene derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.